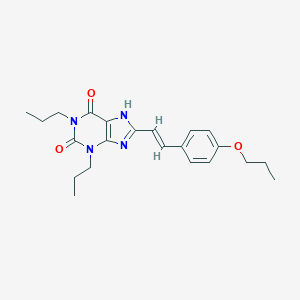
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine (PSB-603) is a potent and selective antagonist of adenosine A2B receptors. This compound has been widely studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
作用機序
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of adenosine A2B receptors. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the A2B receptor, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can modulate these processes and reduce inflammation and cell proliferation.
生化学的および生理学的効果
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been shown to have several biochemical and physiological effects. In animal models of asthma and COPD, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function. In cancer cells, (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit cell proliferation and induce apoptosis.
実験室実験の利点と制限
One of the major advantages of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its selectivity for the A2B receptor, which allows for more targeted and specific effects. However, one limitation of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several areas of future research for (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine. One area of interest is its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Another area of research is the development of more potent and selective A2B receptor antagonists. Finally, further studies are needed to elucidate the exact mechanisms of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine and its effects on various physiological processes.
合成法
The synthesis of (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine involves several steps, including the reaction of 1,3-dipropylxanthine with 4-propoxybenzaldehyde in the presence of a base catalyst, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in the treatment of asthma and COPD. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can reduce airway inflammation and improve lung function in animal models of these diseases.
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine has also been investigated for its potential anti-cancer properties. Studies have shown that (E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine can inhibit the growth and proliferation of cancer cells, including breast cancer, colon cancer, and leukemia.
特性
CAS番号 |
151539-43-4 |
|---|---|
製品名 |
(E)-8-(4-Propoxystyryl)-1,3-dipropylxanthine |
分子式 |
C22H28N4O3 |
分子量 |
396.5 g/mol |
IUPAC名 |
8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-4-13-25-20-19(21(27)26(14-5-2)22(25)28)23-18(24-20)12-9-16-7-10-17(11-8-16)29-15-6-3/h7-12H,4-6,13-15H2,1-3H3,(H,23,24)/b12-9+ |
InChIキー |
NDCMNLITPRMCRS-UHFFFAOYSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCCC |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCCC |
同義語 |
(E)-1,3-Dipropyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1H-purine- 2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



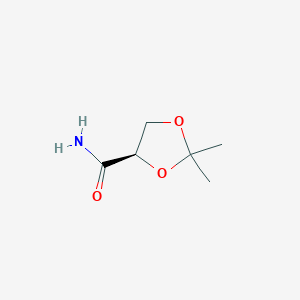
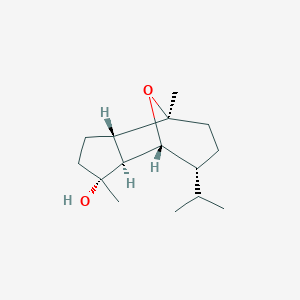
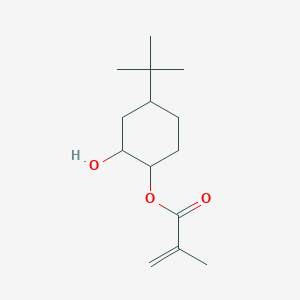
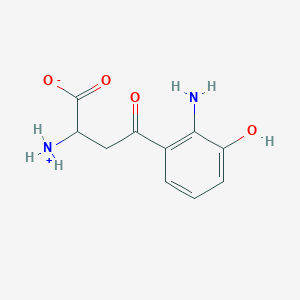
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
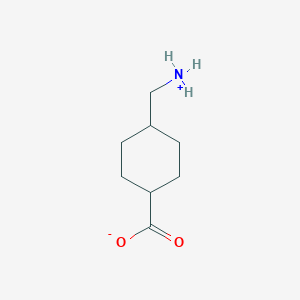
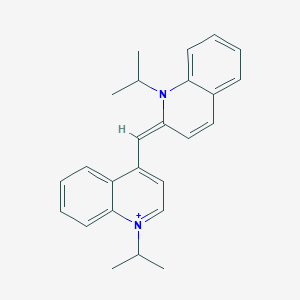
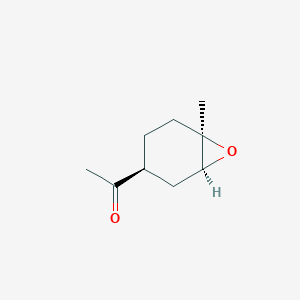
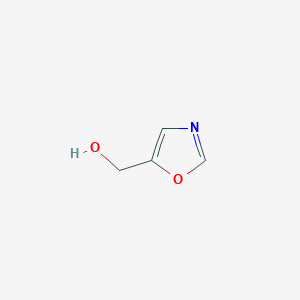
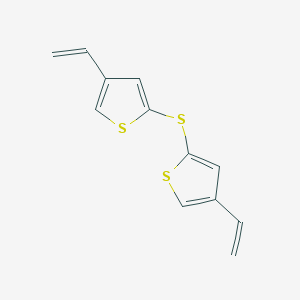
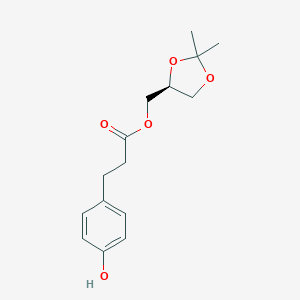
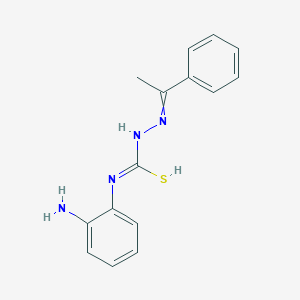
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)